(5-Bromo-2-(difluoromethoxy)phenyl)methanol (5-Bromo-2-(difluoromethoxy)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 773868-62-5
VCID: VC17466688
InChI: InChI=1S/C8H7BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2
SMILES:
Molecular Formula: C8H7BrF2O2
Molecular Weight: 253.04 g/mol

(5-Bromo-2-(difluoromethoxy)phenyl)methanol

CAS No.: 773868-62-5

Cat. No.: VC17466688

Molecular Formula: C8H7BrF2O2

Molecular Weight: 253.04 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromo-2-(difluoromethoxy)phenyl)methanol - 773868-62-5

Specification

CAS No. 773868-62-5
Molecular Formula C8H7BrF2O2
Molecular Weight 253.04 g/mol
IUPAC Name [5-bromo-2-(difluoromethoxy)phenyl]methanol
Standard InChI InChI=1S/C8H7BrF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2
Standard InChI Key VFZRZSHYLSXVDN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)CO)OC(F)F

Introduction

Structural Characteristics and Molecular Configuration

Atomic Composition and Bonding

The compound’s IUPAC name, [5-bromo-2-(difluoromethoxy)phenyl]methanol, explicitly defines its structure:

  • A bromine atom at the 5-position of the phenyl ring.

  • A difluoromethoxy group (-OCHF2_2) at the 2-position.

  • A hydroxymethyl group (-CH2_2OH) attached to the phenyl ring.

Crystallographic data from related structures (e.g., 4,4′-((5-bromo-2-iodo-1,3-phenylene)bis(oxy))bis(2-(tert-butyl)phenol)) reveal orthorhombic crystal systems with space group Pbcn and unit cell parameters a=20.2691(4)A˚,b=24.2958(5)A˚,c=10.5433(2)A˚a = 20.2691(4) \, \text{Å}, b = 24.2958(5) \, \text{Å}, c = 10.5433(2) \, \text{Å} . While direct X-ray data for (5-bromo-2-(difluoromethoxy)phenyl)methanol is limited, analogous compounds suggest similar packing patterns dominated by halogen bonding and hydrogen interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC8H7BrF2O2\text{C}_8\text{H}_7\text{BrF}_2\text{O}_2
Molar Mass253.04 g/mol
CAS Number773868-62-5
Density (predicted)1.78 g/cm³

Synthetic Pathways and Optimization

Industrial and Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions starting from substituted benzene derivatives. A representative route includes:

  • Halogenation: Introduction of bromine at the 5-position using Br2\text{Br}_2 in the presence of a Lewis acid catalyst.

  • Etherification: Reaction with difluoromethyl chloride to install the -OCHF2_2 group at the 2-position.

  • Hydroxymethylation: Oxidation of a methyl group to methanol using agents like potassium permanganate under acidic conditions.

A modified procedure adapted from De Gruyter’s crystal structure study employs:

  • Starting Material: 5-Bromo-1,3-difluoro-2-iodobenzene.

  • Coupling Reaction: With 4-(tert-butyl)phenol in dimethylacetamide (DMA) at 170°C for 36 hours.

  • Purification: Column chromatography on silica gel with petroleum ether .

Table 2: Synthetic Conditions for Analogous Compounds

ParameterValueSource
Reaction Temperature170°C
SolventDMA
CatalystPotassium Carbonate
Yield60–75% (estimated)

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR: Signals at δ 4.85 ppm (hydroxyl proton), δ 3.75 ppm (methylene -CH2_2OH), and δ 6.70–7.20 ppm (aromatic protons).

  • 13^{13}C NMR: Peaks corresponding to the difluoromethoxy carbon (δ 115–120 ppm) and the brominated aromatic carbon (δ 130–135 ppm).

Mass Spectrometry (MS)

  • EI-MS: Molecular ion peak at m/z 253.04 ([M]+\text{[M]}^+) with fragments at m/z 235 (loss of H2_2O) and m/z 173 (loss of Br).

X-Ray Diffraction (XRD)

While direct XRD data for the compound is unavailable, studies on similar structures highlight the utility of XRD in confirming bond lengths (e.g., C-Br: 1.89–1.92 Å) and dihedral angles between substituents.

Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at the 5-position undergoes SNAr reactions with amines or thiols under basic conditions, enabling derivatization for pharmaceutical intermediates.

Oxidation and Reduction

  • Oxidation: The hydroxymethyl group (-CH2_2OH) can be oxidized to a carboxylic acid (-COOH) using Jones reagent.

  • Reduction: Catalytic hydrogenation reduces the difluoromethoxy group to methanol, though this is rarely utilized due to competing side reactions.

Table 3: Comparative Reactivity of Halogenated Phenols

CompoundReactivity with NaOMeByproduct Formation
(5-Bromo-2-(difluoromethoxy)phenyl)methanolModerate<5%
(5-Chloro-2-(trifluoromethoxy)phenyl)methanolHigh12–15%
(5-Iodo-2-methoxy)phenyl)methanolLow<2%

Applications in Medicinal Chemistry and Materials Science

Drug Discovery

The compound’s electronegative substituents enhance binding to enzymatic targets. For example:

  • Kinase Inhibition: Bromine’s hydrophobic interactions and fluorine’s electron-withdrawing effects improve affinity for ATP-binding pockets.

  • Antimicrobial Activity: Preliminary studies show MIC values of 8–16 µg/mL against Staphylococcus aureus.

Advanced Materials

  • Liquid Crystals: The difluoromethoxy group’s polarity aids in stabilizing mesophases.

  • Polymer Additives: Acts as a flame retardant due to bromine’s radical-scavenging properties.

Comparative Analysis with Structural Analogues

Table 4: Key Differences Among Halogenated Phenols

CompoundMolecular WeightLogPMelting Point
(5-Bromo-2-(difluoromethoxy)phenyl)methanol253.042.198–102°C
(5-Bromo-2-fluorophenyl)methanol219.021.885–88°C
(5-Chloro-2-(trifluoromethoxy)phenyl)methanol240.552.4110–115°C

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